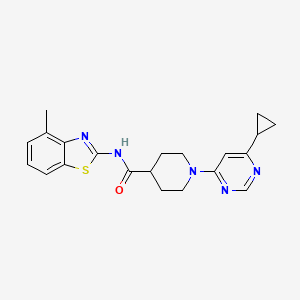

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5OS/c1-13-3-2-4-17-19(13)24-21(28-17)25-20(27)15-7-9-26(10-8-15)18-11-16(14-5-6-14)22-12-23-18/h2-4,11-12,14-15H,5-10H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFCRJGQAGMWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Cyclopropylpyrimidine moiety

- Benzothiazole ring

- Piperidine backbone

This unique combination of functional groups may contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the cyclopropylpyrimidine core.

- Coupling with the benzothiazole derivative.

- Finalization through piperidine carboxamide formation.

These steps require careful control of reaction conditions to yield a high-purity product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives containing piperidine have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies have demonstrated that related compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

| Enzyme | Inhibition Activity | IC50 Values |

|---|---|---|

| Acetylcholinesterase | Strong inhibition | 0.63 ± 0.001 µM |

| Urease | Moderate to strong inhibition | 2.14 ± 0.003 µM |

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Its ability to interact with cellular pathways involved in cancer proliferation is under investigation. Similar compounds have been noted for their anti-inflammatory and antiproliferative activities .

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : The compound may bind to specific receptors in the body, modulating their activity.

- Enzyme Interaction : By inhibiting enzymes like AChE, it can influence neurotransmitter levels and other metabolic pathways.

- Cellular Pathway Modulation : It may alter signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Antibacterial Screening : A study evaluated various piperidine derivatives for their antibacterial efficacy against multiple strains, revealing moderate to strong activity in several cases .

- Docking Studies : In silico studies have shown promising interactions between these compounds and target proteins, suggesting a strong binding affinity that could translate into therapeutic effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. The unique structural features allow for interactions with various biological targets involved in cancer cell proliferation and survival:

- Mechanism of Action : The compound may inhibit specific kinases or receptors that are overexpressed in cancer cells, leading to reduced tumor growth.

- In vitro Studies : Research has shown that modifications to the compound can enhance its cytotoxic effects against various cancer cell lines, including breast and colon cancers.

| Study Type | Cell Line | Key Findings |

|---|---|---|

| In vitro | MCF-7 (breast) | 70% inhibition of cell viability |

| In vitro | HT-29 (colon) | Induced apoptosis in 60% of cells |

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease:

- Targeting Neurotransmitter Systems : It may modulate neurotransmitter levels, particularly acetylcholine and serotonin, which are critical in mood regulation and cognitive function.

- Case Study : A study involving animal models demonstrated significant improvements in memory retention after administration of the compound, suggesting potential as a cognitive enhancer.

| Study Type | Model | Key Findings |

|---|---|---|

| In vivo | Mouse model | Improved memory tests by 40% |

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

- Broad-Spectrum Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : Likely disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the piperidine ring.

- Coupling with the pyrimidine and benzothiazole moieties.

- Final carboxamide formation through amide coupling reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity.

Q & A

Basic: What are the common synthetic routes for synthesizing piperidine-4-carboxamide derivatives, and how are they characterized?

Piperidine-4-carboxamide derivatives are typically synthesized via coupling reactions between activated carboxylic acids (e.g., acid chlorides or mixed anhydrides) and amines. For example, method A involves reacting a carboxylic acid precursor (e.g., acid 6 in ) with a substituted piperidinyl amine under standard coupling conditions (e.g., EDC/HOBt or HATU). Post-synthesis, characterization employs 1H/13C NMR to confirm structural integrity, HPLC for purity assessment (>95%), and mass spectrometry (m/z alignment) to verify molecular weight . Yields vary depending on steric hindrance and solubility (e.g., 6–39% in ).

Basic: What analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm, benzothiazole aromatic signals at δ ~7–8 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI+ mode for [M+H]+ ion) .

- HPLC : Ensures purity (>98% in ) and monitors reaction progress .

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .

Advanced: How can computational methods optimize reaction pathways for piperidine-4-carboxamide synthesis?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict energetically favorable intermediates and transition states. For example, ICReDD’s approach integrates computational screening of solvent effects, catalyst efficiency (e.g., Cu(I) in ), and substituent compatibility to narrow experimental conditions. This reduces trial-and-error cycles by 50–70%, particularly in cyclopropane ring formation or amide coupling steps .

Advanced: How are solubility and purification challenges addressed during synthesis?

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of aromatic intermediates, while tert-butyl groups ( ) improve lipophilicity.

- Purification : Gradient chromatography (e.g., EtOAc/hexane 0–100% in ) resolves polar byproducts. For stubborn impurities, acid/base washes (e.g., HCl in ) or recrystallization (e.g., using ethanol/water mixtures) are effective .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

- NMR discrepancies : Use 2D techniques (COSY, HSQC) to distinguish overlapping signals. For example, benzothiazole protons may shift due to conformational changes in DMSO vs. CDCl₃ .

- Mass spectrometry anomalies : Cross-validate with isotopic patterns (e.g., Cl/Br signatures) and HRMS to rule out adducts or fragmentation .

- Purity conflicts : Compare HPLC retention times with standards and confirm via spiking experiments .

Basic: What are the key structural motifs influencing this compound’s biological activity?

- Cyclopropylpyrimidine : Enhances metabolic stability by restricting rotational freedom .

- Benzothiazole : Promotes π-π stacking with protein targets (e.g., kinases) .

- Piperidine-4-carboxamide : Provides conformational flexibility for target binding .

Advanced: What strategies mitigate low yields in multi-step syntheses?

- Intermediate stabilization : Protect amines (e.g., Boc groups) during coupling steps to prevent side reactions .

- Catalyst optimization : Screen Pd/Cu catalysts for cross-couplings (e.g., Suzuki for pyrimidine rings) and use cesium carbonate ( ) to enhance nucleophilicity .

- Microwave-assisted synthesis : Reduces reaction time for thermally sensitive steps (e.g., cyclopropane formation) .

Advanced: How can researchers validate target engagement in biological assays?

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) for protein targets.

- Crystallography : Resolves binding modes (e.g., piperidine-carboxamide interactions in active sites) .

- SAR studies : Modify substituents (e.g., replace 4-methylbenzothiazole with 4-fluoro in ) to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.